

Comparative Analysis of Emerging Antibody-Drug Conjugates Targeting CEACAMs in Solid Tumors

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Compound of Interest		
Compound Name:	DMX-129	
Cat. No.:	B15618236	Get Quote

A Guide for Researchers and Drug Development Professionals

Note on "DMX-129": Initial searches for "DMX-129" did not yield a specific clinical candidate. This guide focuses on EBC-129, a prominent, first-in-class antibody-drug conjugate (ADC) with recent clinical data and FDA Fast Track Designation, which may be the intended subject of interest. For a comprehensive comparison, this guide also evaluates two other clinical-stage ADCs targeting the same antigen family: Tusamitamab Ravtansine and Labetuzumab Govitecan.

EBC-129: A First-in-Class Dual CEACAM5/6 Targeting ADC

EBC-129 is an investigational antibody-drug conjugate that introduces a novel targeting strategy by binding to a tumor-specific N-glycosylated epitope present on both Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) and 6 (CEACAM6). [1][2][3] This dual-target approach allows EBC-129 to address a broader range of solid tumors that may express either or both of these markers, which are known to be involved in tumor formation, migration, and metastasis.[2][3][4]

Mechanism of Action

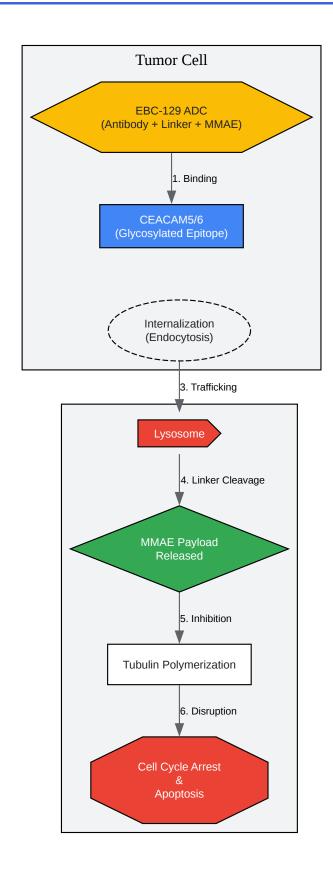






The mechanism of EBC-129 involves a multi-step process designed for targeted cytotoxicity. The fully humanized monoclonal antibody component of EBC-129 selectively binds to the specific glycosylation site on CEACAM5 and/or CEACAM6 on the surface of cancer cells.[2][5] Following this binding, the ADC-antigen complex is internalized by the cell.[5] Inside the cell, the cleavable linker is broken down, releasing the potent cytotoxic payload, monomethyl auristatin E (MMAE).[5][6] MMAE then binds to tubulin, disrupting microtubule polymerization. This action leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death) in the cancer cell.[5]





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Caption: Mechanism of Action of EBC-129.



Comparative Landscape: Tusamitamab Ravtansine and Labetuzumab Govitecan

To validate the mechanism and performance of EBC-129, it is essential to compare it with other ADCs targeting the CEACAM family.

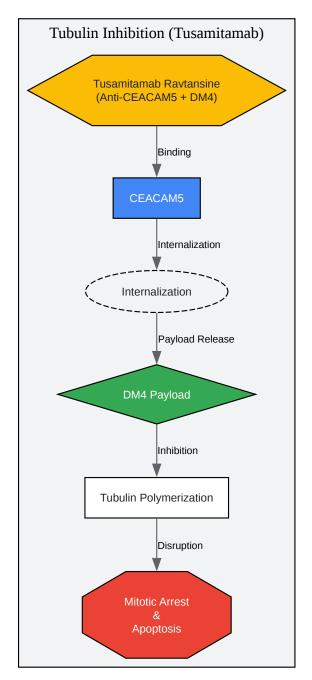
Tusamitamab Ravtansine (SAR408701)

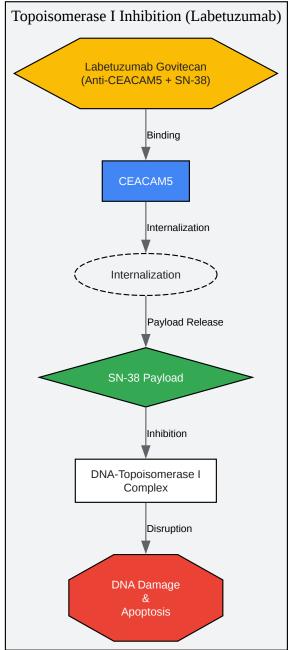
Tusamitamab ravtansine is an ADC that specifically targets CEACAM5.[1][7] It utilizes a humanized monoclonal antibody conjugated to the maytansinoid derivative DM4, a potent microtubule inhibitor, via a cleavable linker.[8] Upon internalization, the released DM4 disrupts microtubule assembly, leading to mitotic arrest and apoptosis.[9]

Labetuzumab Govitecan (IMMU-135)

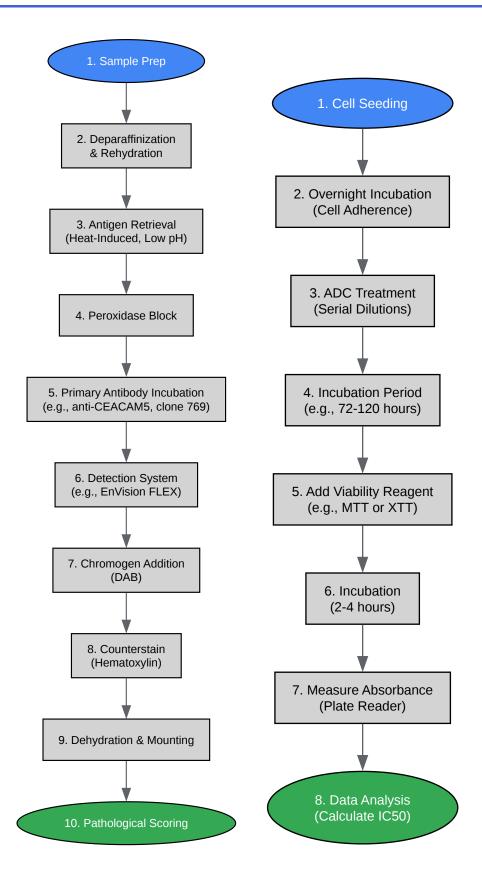
Labetuzumab govitecan also targets CEACAM5 but carries a different class of payload.[5][10] [11] It is conjugated to SN-38, the active metabolite of the chemotherapy drug irinotecan.[5][12] SN-38 is a topoisomerase I inhibitor. After the ADC is internalized, SN-38 is released and prevents the re-ligation of single-strand DNA breaks, leading to DNA damage and cell death. [13]











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